molecular formula C12H12 B3377720 5-Ethynyl-1,2,3,4-tetrahydronaphthalene CAS No. 1343822-36-5

5-Ethynyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3377720
CAS No.: 1343822-36-5
M. Wt: 156.22 g/mol
InChI Key: RCQZSXQFCBGPGL-UHFFFAOYSA-N
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Description

5-Ethynyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C12H12. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.

Preparation Methods

The synthesis of 5-Ethynyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methodsThis can be done using various reagents and catalysts under controlled reaction conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Ethynyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethynyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, potentially affecting biological processes .

Comparison with Similar Compounds

5-Ethynyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

5-ethynyl-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,5,7-8H,3-4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQZSXQFCBGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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